molecular formula C6H8N2 B128992 1-N,1-N,4-N,4-N,2,3,5,6-octadeuteriobenzene-1,4-diamine CAS No. 153200-73-8

1-N,1-N,4-N,4-N,2,3,5,6-octadeuteriobenzene-1,4-diamine

Cat. No. B128992
CAS RN: 153200-73-8
M. Wt: 116.19 g/mol
InChI Key: CBCKQZAAMUWICA-GCJHLHDMSA-N
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Description

1-N,1-N,4-N,4-N,2,3,5,6-octadeuteriobenzene-1,4-diamine (ODB-1,4-D) is an organic compound belonging to the family of diamines. It is a colorless, crystalline solid at room temperature, and has a molecular weight of 181.2 g/mol. ODB-1,4-D is a versatile compound that has been used in a variety of scientific research applications, including as a reagent in synthesis, as a fluorescent indicator, and as an inhibitor of certain enzymes.

Scientific Research Applications

Medicine: Diagnostic and Therapeutic Applications

1,4-Benzenediamine-d8: is utilized in medical research due to its isotopic labeling. It serves as a stable isotope-labeled compound in pharmacokinetic studies to track the absorption, distribution, metabolism, and excretion of drugs containing the phenylenediamine moiety . This compound’s deuterated form provides an accurate and non-radioactive method to study drug behavior in the body, contributing to the development of new medications and therapeutic strategies.

Materials Science: Advanced Polymer Synthesis

In materials science, 1,4-Benzenediamine-d8 is used to synthesize polymers with specific properties. Research has shown its application in creating polymer particles for adsorption purposes, which are significant in developing new materials with high durability and specific functionalities . These polymers are studied for their potential use in various industries, including automotive and aerospace engineering.

Environmental Science: Pollution Remediation

Environmental scientists employ 1,4-Benzenediamine-d8 in the synthesis of polymers that can be used for adsorbing pollutants from water bodies . The deuterated compound helps in tracing the interactions and stability of these polymers in different environmental conditions, aiding in the development of effective methods for water purification and soil remediation.

Analytical Chemistry: Calibration Standards

In analytical chemistry, 1,4-Benzenediamine-d8 serves as a calibration standard for mass spectrometry analyses . Its stable isotopic label allows for precise quantification and identification of phenylenediamine derivatives in complex mixtures, enhancing the accuracy of analytical methods.

Synthesis: Benzimidazole Derivatives

The compound is used in the synthesis of benzimidazole derivatives, which are important in pharmaceuticals and agrochemicals . The deuterated variant provides a way to monitor reaction pathways and optimize synthesis processes for these biologically active compounds.

Pharmacology: Drug Development

In pharmacology, 1,4-Benzenediamine-d8 is used in drug development as a tool to study the mechanism of action of drugs . Its deuterated form can be used to investigate metabolic pathways without the risk associated with radioactive tracers.

Agriculture: Agrochemical Synthesis

1,4-Benzenediamine-d8: finds application in the synthesis of agrochemicals. Its stable isotopic label is used to study the environmental fate and transport of these chemicals, contributing to the development of more efficient and environmentally friendly pesticides .

Dyeing: Textile Industry

In the textile industry, 1,4-Benzenediamine-d8 is involved in the synthesis of dyes, particularly azo reactive dyes for nylon and wool fabrics . The deuterated compound aids in understanding the dye-fiber interaction and improving the fastness properties of the dyes.

properties

IUPAC Name

1-N,1-N,4-N,4-N,2,3,5,6-octadeuteriobenzene-1,4-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2/c7-5-1-2-6(8)4-3-5/h1-4H,7-8H2/i1D,2D,3D,4D/hD4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBCKQZAAMUWICA-GCJHLHDMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1N([2H])[2H])[2H])[2H])N([2H])[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90583998
Record name (~2~H_4_)Benzene-1,4-(~2~H_4_)diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90583998
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

116.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,4-Benzenediamine-d8

CAS RN

153200-73-8
Record name (~2~H_4_)Benzene-1,4-(~2~H_4_)diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90583998
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 153200-73-8
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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